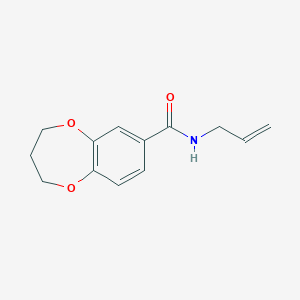
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as BDPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDPC belongs to the class of benzodioxepine derivatives and has been investigated for its ability to modulate the activity of certain neurotransmitters, including dopamine and serotonin. In
Mécanisme D'action
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a partial agonist at dopamine and serotonin receptors, which leads to the modulation of neurotransmitter activity. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to increase the release of dopamine and serotonin in certain brain regions, which can lead to an improvement in mood and behavior. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide also has an affinity for the sigma-1 receptor, which is involved in the regulation of cellular stress and has been implicated in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have several biochemical and physiological effects, including an increase in dopamine and serotonin release, an improvement in mood and behavior, and a reduction in anxiety and depression symptoms. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several advantages for lab experiments, including its ability to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and movement. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide also has an affinity for the sigma-1 receptor, which has been implicated in the pathogenesis of several neurological disorders. However, N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has some limitations, including its potential for abuse and its potential side effects, which may limit its clinical use.
Orientations Futures
There are several future directions for research on N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, including its potential use in the treatment of drug addiction and withdrawal symptoms, its neuroprotective effects, and its potential use in the treatment of neurodegenerative disorders. Further research is also needed to investigate the long-term effects of N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide use, as well as its potential side effects and interactions with other drugs. Additionally, research is needed to optimize the synthesis method of N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and to develop new derivatives with improved therapeutic potential.
Méthodes De Synthèse
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be synthesized through several methods, including the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with allylamine, followed by reduction with hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with allylamine in the presence of sodium borohydride.
Applications De Recherche Scientifique
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been investigated for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, depression, and anxiety. Studies have shown that N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and movement. N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-6-14-13(15)10-4-5-11-12(9-10)17-8-3-7-16-11/h2,4-5,9H,1,3,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODUPJOASDRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-enyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)






![4-[(5-Bromothiophen-3-yl)methyl]morpholine](/img/structure/B7465256.png)


![2-[(4-Phenylbenzoyl)amino]ethyl 3-(benzylsulfamoyl)benzoate](/img/structure/B7465265.png)
![N-[1-(4-fluorophenyl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7465272.png)

![3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)